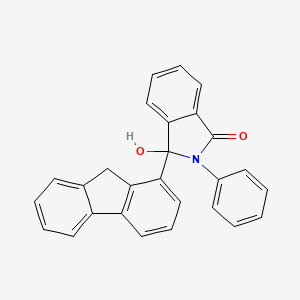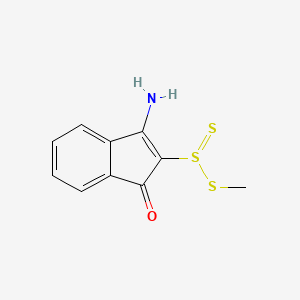
4-Butyldecan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyldecan-2-OL is an organic compound belonging to the class of alcohols It is characterized by a hydroxyl group (-OH) attached to the second carbon of a decane chain, which also has a butyl group attached to the fourth carbon
準備方法
Synthetic Routes and Reaction Conditions
4-Butyldecan-2-OL can be synthesized through several methods:
Grignard Reaction: One common method involves the reaction of 4-butyldecanal with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.
Reduction of Ketones: Another method involves the reduction of 4-butyldecan-2-one using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic hydrogenation of 4-butyldecan-2-one. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions.
化学反応の分析
Types of Reactions
4-Butyldecan-2-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-butyldecan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be further reduced to form 4-butyldecan-2-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: 4-Butyldecan-2-one
Reduction: 4-Butyldecan-2-amine
Substitution: 4-Butyldecan-2-chloride, 4-Butyldecan-2-bromide
科学的研究の応用
4-Butyldecan-2-OL has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
作用機序
The mechanism of action of 4-Butyldecan-2-OL involves its interaction with specific molecular targets. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular functions. The hydroxyl group allows it to form hydrogen bonds, which can influence its interactions with enzymes and other proteins.
類似化合物との比較
4-Butyldecan-2-OL can be compared with other similar compounds, such as:
4-Butyldecan-1-OL: Similar structure but with the hydroxyl group on the first carbon.
4-Butyldecan-3-OL: Hydroxyl group on the third carbon.
4-Butyldecan-2-one: Ketone derivative with a carbonyl group instead of a hydroxyl group.
Uniqueness
The unique positioning of the hydroxyl group in this compound gives it distinct chemical and physical properties, making it valuable in specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
93704-21-3 |
|---|---|
分子式 |
C14H30O |
分子量 |
214.39 g/mol |
IUPAC名 |
4-butyldecan-2-ol |
InChI |
InChI=1S/C14H30O/c1-4-6-8-9-11-14(10-7-5-2)12-13(3)15/h13-15H,4-12H2,1-3H3 |
InChIキー |
DSPJPLOGHYAGOI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(CCCC)CC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl-](/img/structure/B14358173.png)
![1-[4-(Phenylsulfanyl)butyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14358179.png)
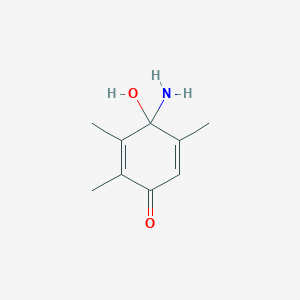
![Phenyl 3-methyl-4-[(E)-phenyldiazenyl]benzoate](/img/structure/B14358204.png)
![3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one](/img/structure/B14358212.png)
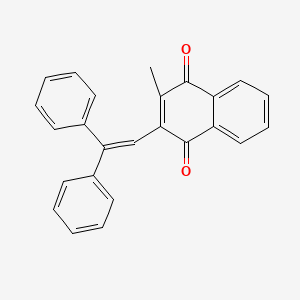
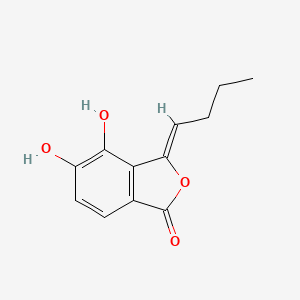
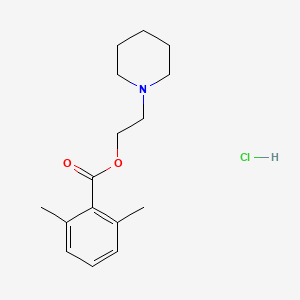
![[2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid](/img/structure/B14358244.png)

![2,3,4,6-Tetra(propan-2-yl)bicyclo[3.1.0]hexaphosphane](/img/structure/B14358264.png)
